![molecular formula C20H20N4O3 B2802766 4-(4-methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one CAS No. 313398-96-8](/img/structure/B2802766.png)
4-(4-methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one
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Overview
Description
This compound is a derivative of piperazine, a heterocyclic compound containing a six-membered ring with two nitrogen atoms . It is related to a class of compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . It also has similarities to the structure of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of similar compounds involves multiple steps. For instance, a related compound was synthesized by adding piperazine to a solution of a precursor compound and potassium carbonate in CHCl3 at room temperature . Another synthesis involved six experimental steps and was characterized by FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and X-ray diffraction .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as mass spectra, FT-IR, 1H NMR, and 13C NMR . X-ray diffraction can also be used to determine the crystal structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, are reported. It is a white solid with a melting point of 305-307°C. It is soluble in water and slightly soluble in methanol when heated. It is hygroscopic and stable under inert atmosphere and room temperature .
Scientific Research Applications
- Findings : Compound 10ec, a derivative of 4-(4-methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one, displayed significant cytotoxicity (IC50 = 0.99 ± 0.01 μM) against BT-474 breast cancer cells. It induced apoptosis and inhibited colony formation in a concentration-dependent manner .
- Observations : Compound 10ec was evaluated for its tubulin polymerization inhibition. Molecular modeling studies indicated that it binds to the colchicine binding site of tubulin .
- Insights : In silico studies revealed that sulfonyl piperazine-integrated triazole conjugates (including 10ec) possess favorable drug-like properties .
- Compound 28 (PHA-848125) : This compound, related to our target molecule, demonstrated efficacy and tolerability in preclinical ovarian carcinoma models. It is currently undergoing phase I and phase II clinical trials .
- Synthesis : Researchers synthesized new carboxylic acid amides containing an N-methylpiperazine fragment. These compounds could have diverse applications .
Anticancer Activity
Tubulin Polymerization Inhibition
Drug-Like Properties
Clinical Trials
Amides of the N-Methylpiperazine Series
Mechanism of Action
Target of Action
The compound, 4-(4-methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one, primarily targets cyclin-dependent kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle, and they play a crucial role in cell division and proliferation .
Mode of Action
This compound acts as an inhibitor of CDKs . It binds to these kinases, preventing them from phosphorylating their target proteins. This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By inhibiting CDKs, the compound disrupts the normal progression of the cell cycle, affecting downstream processes such as DNA replication and mitosis .
Pharmacokinetics
This suggests that the compound is likely to be well-absorbed and distributed in the body, metabolized efficiently, and excreted in a manner that allows for effective therapeutic action .
Result of Action
The primary result of the compound’s action is the inhibition of cell division and proliferation . This is due to its inhibitory effect on CDKs, which disrupts the cell cycle and halts cell division . This makes the compound potentially useful in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-21-11-13-22(14-12-21)18-16-9-5-6-10-17(16)23(15-7-3-2-4-8-15)20(25)19(18)24(26)27/h2-10H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPOUSHRTVIOIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one |
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